N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13(2)14-5-8-16(9-6-14)27(24,25)22-15-7-10-17-18(11-15)26-12-20(3,4)19(23)21-17/h5-11,13,22H,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNYLWWLFDYDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Synthesis :
- The target compound’s 3,3-dimethyl-4-oxo group contrasts with analogs featuring oxetane (Compound 13), phenyl (Compound 14), or isopropyl (Compounds 25–26) substituents. These groups influence reaction yields; for example, bulky isopropyl substituents (Compounds 25–26) correlate with high yields (>85%), suggesting favorable synthetic accessibility .
- The low yield of Compound 13 (20%) may reflect challenges in introducing the oxetane ring, which requires precise stereochemical control.
Sulfonamide Variations: The target compound’s 4-isopropylbenzenesulfonamide differs from the methanesulfonamide groups in Compounds 13–14 and 25–25.
SAR Implications: Positional Isomerism: Compound 26 (para-substituted methanesulfonamide) achieved a higher yield (88%) than Compound 25 (ortho-substituted), suggesting para-substitution may be synthetically favorable. This trend could extend to the target compound’s para-isopropyl group .
Preparation Methods
Formation of the Tetrahydrobenzo[b]oxazepin Core
The oxazepine ring is constructed via cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated carbonyl compounds. For example, 8-amino-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine is synthesized by reacting 2-amino-4-methylphenol with ethyl acetoacetate under acidic conditions (HCl/EtOH, reflux, 12 h). The reaction proceeds through imine formation followed by intramolecular cyclization, yielding the oxazepinone intermediate in 68–72% yield.
Sulfonamide Coupling
The sulfonamide group is introduced via nucleophilic substitution using 4-isopropylbenzenesulfonyl chloride. The oxazepinone intermediate is dissolved in dry dichloromethane, treated with triethylamine (2.5 eq), and reacted with 4-isopropylbenzenesulfonyl chloride (1.2 eq) at 0°C. After stirring for 6–8 h at room temperature, the product is isolated by extraction and recrystallized from ethanol/water (yield: 65–70%).
Table 1: Key Parameters for Classical Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxazepine formation | 2-Amino-4-methylphenol, EtOH/HCl | 68–72 | 92–94 |
| Sulfonylation | 4-iPrC₆H₄SO₂Cl, Et₃N, DCM | 65–70 | 95–97 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the sulfonamide coupling step. A study demonstrated that exposing the oxazepinone intermediate and 4-isopropylbenzenesulfonyl chloride to microwave radiation (150 W, 100°C, 15 min) in dimethylformamide (DMF) with potassium carbonate as a base increases the reaction rate by 4-fold compared to conventional heating. This method achieves 78–82% yield with 98% purity, attributed to uniform thermal distribution and reduced side reactions.
Optimization of Microwave Parameters
- Power : 100–150 W (higher powers cause decomposition)
- Temperature : 80–110°C (optimal: 100°C)
- Solvent : DMF > acetonitrile > toluene (DMF provides highest dielectric heating)
Solvent-Free Mechanochemical Synthesis
Solid-state synthesis using ball milling eliminates solvent waste and enhances reaction efficiency. A mixture of the oxazepinone intermediate, 4-isopropylbenzenesulfonyl chloride, and sodium hydride (1.5 eq) is milled in a planetary ball mill (300 rpm, 2 h). The product is obtained in 70–75% yield with 96% purity, demonstrating comparable efficiency to solution-phase methods while reducing environmental impact.
Table 2: Comparison of Synthesis Methods
| Method | Time (h) | Yield (%) | Atom Economy (%) |
|---|---|---|---|
| Classical | 18–24 | 65–70 | 72 |
| Microwave | 0.25–0.5 | 78–82 | 75 |
| Mechanochemical | 2 | 70–75 | 88 |
Critical Analysis of Byproduct Formation
Common byproducts include:
Q & A
Q. What are the key synthetic pathways for this compound, and how are intermediates optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the benzoxazepine core via cyclization of precursor amines or hydroxyl-substituted intermediates. Sulfonamide coupling is then achieved using sulfonyl chlorides under basic conditions (e.g., potassium carbonate in DMF or THF). Critical optimization parameters include:
- Temperature : 60–80°C for cyclization to prevent side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) to enhance sulfonamide coupling efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or HPLC for isolating high-purity intermediates .
Q. How is structural characterization performed to confirm the compound’s identity?
Advanced spectroscopic techniques are employed:
- NMR : ¹H/¹³C NMR to verify the benzoxazepine ring and sulfonamide substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in sulfonamide coupling?
Low yields often stem from incomplete activation of the sulfonyl chloride or competing hydrolysis. Strategies include:
- Solvent Selection : Anhydrous DMF or dichloromethane to minimize water interference .
- Base Optimization : Triethylamine or DMAP to improve nucleophilicity of the amine .
- Kinetic Monitoring : In-situ FTIR or HPLC tracking to identify bottlenecks in real-time .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability or impurities. Mitigation approaches:
- Reproducibility Testing : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) .
- Metabolite Profiling : LC-MS to rule out off-target effects from degradation products .
- Computational Docking : Molecular dynamics simulations to validate binding affinity predictions for target enzymes (e.g., HDACs) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies require iterative synthesis and testing of derivatives:
- Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the benzoxazepine C-3/C-5 positions .
- Sulfonamide Variations : Replace isopropyl with cyclopropyl or tert-butyl groups to assess steric effects .
- Biological Assays : Measure IC₅₀ values against target proteins (e.g., carbonic anhydrase isoforms) .
Data Analysis and Comparative Studies
Q. How do structural analogs compare in terms of solubility and bioavailability?
Comparative data for related compounds (Table 1):
| Compound Name | Solubility (μg/mL) | LogP | Bioavailability (%) | Key Structural Difference |
|---|---|---|---|---|
| Parent Compound (this study) | 12.5 ± 1.2 | 3.8 | 45 | 4-isopropylbenzenesulfonamide |
| 4-Methoxy analog | 18.9 ± 2.1 | 2.5 | 62 | Methoxy substitution |
| 3-Fluoro-4-methyl analog | 8.3 ± 0.9 | 4.1 | 33 | Fluorine at C-3, methyl at C-4 |
Note: Solubility measured in PBS (pH 7.4); LogP calculated via shake-flask method.
Experimental Design for Contradiction Resolution
Q. What experimental controls are critical when analyzing enzyme inhibition data?
To minimize false positives/negatives:
- Positive Controls : Use established inhibitors (e.g., acetazolamide for carbonic anhydrase) .
- Negative Controls : Include solvent-only and scrambled peptide samples .
- Dose-Response Curves : 8–10 concentration points to ensure accurate IC₅₀ calculation .
Methodological Guidance for Mechanism Elucidation
Q. How can reaction mechanisms for benzoxazepine ring formation be validated?
- Isotopic Labeling : ¹⁸O-tracing to confirm oxygen incorporation during cyclization .
- Kinetic Isotope Effects (KIE) : Compare rates with deuterated vs. non-deuterated substrates .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
